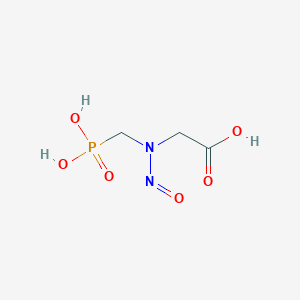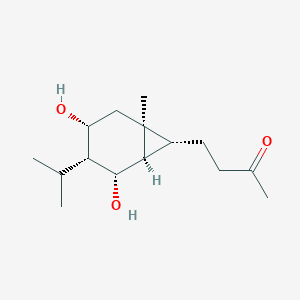
Methylatropine nitrate
Overview
Description
It is a derivative of belladonna and was introduced by the Bayer Company in 1902 under the trade name Eumydrin for use as a mydriatic to dilate the pupil during ophthalmic examinations . Due to its highly polar nature, it penetrates less readily into the central nervous system compared to atropine, making it useful for treating conditions like pyloric spasm in infants .
Mechanism of Action
Target of Action
Methylatropine nitrate primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in the peripheral nervous system, affecting various organs such as the bladder, respiratory tract, and heart .
Mode of Action
As an antagonist of muscarinic acetylcholine receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that mediates various physiological responses including heart rate and smooth muscle contraction . By blocking these receptors, this compound can reduce acetylcholine-induced decreases in blood pressure .
Biochemical Pathways
It is known to influence thecalcium signaling pathway , neuroactive ligand-receptor interaction , and cholinergic synapse . These pathways are involved in various physiological processes, including muscle contraction, heart rate regulation, and neurotransmission.
Result of Action
The action of this compound results in a variety of physiological effects. It can reduce salivation, induce mydriasis (dilation of the pupil), and increase heart rate . It has been used for its peripheral muscarinic effects, such as targeting the bladder, respiratory tract, and blocking parasympathetic signaling to the heart .
Biochemical Analysis
Biochemical Properties
Methylatropine nitrate interacts with muscarinic acetylcholine receptors . It is an antagonist of these receptors, meaning it blocks their action. This interaction plays a significant role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been used for its peripheral muscarinic effects, targeting the bladder, respiratory tract, and to block parasympathetic signaling to the heart, among others . It has been used to separate central from peripheral nervous system effects, or to protect against peripheral side effects when using muscarinics that do cross the blood .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an antagonist of muscarinic acetylcholine receptors . It binds to these receptors, blocking their action and thereby exerting its effects .
Preparation Methods
Methylatropine nitrate can be synthesized through various synthetic routes. One common method involves the reaction of atropine with methyl iodide to form methylatropine, which is then converted to its nitrate salt by reacting with nitric acid . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial production methods often involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability and cost-effectiveness. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Methylatropine nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methylatropine nitrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving muscarinic acetylcholine receptors.
Biology: It is used in studies related to neurotransmission and receptor binding due to its antagonistic effects on muscarinic receptors.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Methylatropine nitrate is similar to other tropane alkaloids like atropine, scopolamine, and homatropine. it is unique due to its quaternary ammonium structure, which makes it more polar and less likely to cross the blood-brain barrier . This property makes it particularly useful for targeting peripheral muscarinic receptors without affecting the central nervous system.
Similar Compounds
Atropine: A tertiary amine with similar muscarinic antagonistic properties but can cross the blood-brain barrier.
Scopolamine: Another tropane alkaloid with central nervous system effects.
Homatropine: A derivative of atropine with similar uses but different pharmacokinetic properties.
Properties
IUPAC Name |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO3.NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;2-1(3)4/h3-7,14-17,20H,8-12H2,1-2H3;/q+1;-1/t14-,15+,16?,17?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDVJZNVOSNSHF-ZNHDNBJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045543 | |
| Record name | Methylatropine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52-88-0 | |
| Record name | Methylatropine nitrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, (3-endo)-, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylatropine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atropine methonitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLATROPINE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q48D9J47K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methylatropine nitrate is a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. [, , , , , ] This blockade affects various physiological processes, particularly those regulated by the parasympathetic nervous system. For instance, it can induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) in the eye, [] and influence heart rate by modulating vagal activity. [, , ] At high doses, this compound can also exhibit ganglionic blocking properties, affecting both sympathetic and parasympathetic ganglia. [] This ganglionic blockade contributes to its complex effects on heart rate, particularly the transient decrease followed by slow recovery observed at high doses. []
ANone: While the provided research excerpts don't delve into the detailed spectroscopic data of this compound, they primarily focus on its pharmacological properties and its use as a tool in physiological studies. To get the specific structural information, you could refer to chemical databases like PubChem or ChemSpider.
A: Both this compound and atropine sulfate are muscarinic antagonists, but they exhibit different potencies and durations of action. [, ] Research suggests that this compound, at high doses (3 mg/kg), can produce long-lasting muscarinic blockade. [] The studies used both drugs to investigate their effects on heart rate and ganglionic transmission, finding comparable qualitative effects but potential differences in potency and time course. []
A: While not directly addressed in the provided excerpts, other research indicates that muscarinic antagonists like this compound can influence dopamine turnover, particularly in the context of interactions with cholinomimetic drugs. [] Studies in rats demonstrate that this compound can attenuate the increase in dopamine turnover induced by oxotremorine, a muscarinic agonist. [] This suggests an interplay between cholinergic and dopaminergic systems in the brain.
A: One study explored the combined effects of this compound and trihexyphenidyl, an anticholinergic drug, on dopamine turnover in rats. [] They found that this compound could partially block the trihexyphenidyl-induced increase in dopamine turnover, suggesting a complex interaction between these drugs and the cholinergic system.
A: The provided research employed a variety of in vivo and in vitro techniques. [, , , ] In vivo studies involved administering this compound to conscious and anesthetized dogs [, ] and rats [] to investigate its effects on heart rate, blood pressure, and dopamine turnover. In vitro studies used isolated tissues, such as canine right atria and stellate ganglia, to directly examine the drug's effects on cardiac muscle and autonomic ganglia. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)





![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)



